molecular formula C28H23N5O6 B2702501 ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 894928-53-1

ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2702501
CAS No.: 894928-53-1
M. Wt: 525.521
InChI Key: URYSXOLKSFVASR-UHFFFAOYSA-N
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Description

Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole moiety and an ethyl benzoate ester group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory applications . The 1,2,4-oxadiazole ring, substituted with a phenyl group, enhances metabolic stability and binding affinity to biological targets, while the benzoate ester improves solubility and bioavailability . This compound is synthesized via nucleophilic substitution reactions, often employing cesium carbonate as a base in polar aprotic solvents like N,N-dimethylformamide (DMF) .

Properties

CAS No.

894928-53-1

Molecular Formula

C28H23N5O6

Molecular Weight

525.521

IUPAC Name

ethyl 2-[[2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H23N5O6/c1-2-38-27(36)19-12-6-8-14-21(19)29-23(34)16-32-22-15-9-7-13-20(22)26(35)33(28(32)37)17-24-30-25(31-39-24)18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,29,34)

InChI Key

URYSXOLKSFVASR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a quinazolinone core , an oxadiazole ring , and an ethyl ester group . Its molecular formula is C28H23N5O6C_{28}H_{23}N_{5}O_{6}, and it has a molecular weight of 525.5 g/mol . The structure facilitates various interactions with biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC28H23N5O6
Molecular Weight525.5 g/mol
IUPAC NameEthyl 2-[[2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetyl]amino]benzoate
InChI KeyURYSXOLKSFVASR-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, compounds related to ethyl 2-({[2,4-dioxo]} derivatives have shown activity against various strains of bacteria and fungi. A study highlighted that certain quinazolinone derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections .

Anticancer Activity

Several studies have evaluated the anticancer potential of quinazolinone derivatives. Ethyl 2-({[2,4-dioxo]} compounds have been shown to exert cytotoxic effects on cancer cell lines. For example:

  • IC50 values for certain derivatives were reported in the low micromolar range (less than 10 μM), indicating strong antiproliferative activity against various cancer cell lines .

The mechanism often involves the inhibition of cell proliferation through apoptosis induction or cell cycle arrest.

COX Inhibition

Quinazolinone derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for anti-inflammatory activities:

CompoundCOX-2 Inhibition (%)Concentration (μM)
4-(E)-2-{3-(4-methoxyphenyl)-4-oxo...47.120
Celecoxib80.11

These findings suggest that ethyl 2-({[2,4-dioxo]} compounds may serve as lead compounds for developing new anti-inflammatory drugs .

The precise mechanism through which ethyl 2-({[2,4-dioxo]} compounds exert their biological effects is still under investigation. However, it is hypothesized that these compounds interact with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and cancer progression. Molecular docking studies have indicated potential binding sites that could be targeted for therapeutic effects .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of synthesized quinazolinone derivatives were tested against various pathogens.
    • Results showed significant activity against MRSA with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .
  • Cytotoxicity Assay :
    • Compounds were evaluated for their cytotoxic effects on several cancer cell lines.
    • Notable results included significant suppression of A549 lung cancer cells at concentrations below 10 μM .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C20H18N4O5
Molecular Weight: 378.38 g/mol
Structural Features: This compound contains a quinazolinone core fused with an oxadiazole ring and an ethyl ester group, contributing to its diverse chemical properties.

Chemistry

Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms due to its unique functional groups.

Biology

Research has indicated its potential biological activities , particularly in antimicrobial and anticancer research. The compound's structure allows for interactions with biological targets that may lead to therapeutic effects.

Medicine

The compound is being explored for its therapeutic potential as a lead compound in drug development. Its unique structure may contribute to novel pharmacological profiles that could be beneficial in treating various diseases.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in material science.

Uniqueness

The uniqueness of ethyl 2-({[2,4-dioxo-3...}) lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds.

Recent studies have demonstrated significant biological activities associated with this compound:

Antimicrobial Activity

Research shows that derivatives exhibit notable antimicrobial properties against various pathogens:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC mg/mL)
Staphylococcus aureus1565
Escherichia coli1270

These findings suggest a promising avenue for further exploration in the development of antimicrobial agents.

Case Studies

  • Study on Anticancer Properties : A study evaluating the anticancer potential of quinazoline derivatives found that ethyl 2-(...) demonstrated significant cytotoxic effects against cancer cell lines.
  • Antimicrobial Research : In another study focusing on antimicrobial efficacy, derivatives similar to ethyl 2-(...) were shown to inhibit growth in both Gram-positive and Gram-negative bacteria effectively.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural uniqueness lies in its hybrid quinazolinone-oxadiazole framework. Key analogs include:

Compound Name Core Structure Substituents Key Features Reference
Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Quinazolinone 1,4-Oxazine, ethyl acetate Simplified oxazine ring; lower polarity
3-Amino-2-methylquinazolin-4(3H)-one Quinazolinone Methyl, amino groups Enhanced hydrogen-bonding capacity
1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate Triazine-benzoate hybrid Triazine, tert-butyl phenoxy groups High steric bulk; potential kinase inhibition

Key Observations :

  • Amino-substituted quinazolinones (e.g., ) exhibit higher solubility but lower metabolic stability compared to the oxadiazole-containing compound.
  • Triazine-based analogs (e.g., ) prioritize steric bulk over planar aromaticity, favoring interactions with hydrophobic enzyme pockets.

Comparison with Analog Syntheses :

  • Azo-linked quinazolinones (e.g., compounds 5–9 in ) are synthesized via diazotization and coupling reactions, which are pH-sensitive and less efficient than oxadiazole coupling .
  • Triazine-benzoate hybrids (e.g., ) require multi-step protocols involving trichlorotriazine intermediates and phenol derivatives, increasing synthetic complexity .
Computational Similarity and QSAR Insights

Computational models highlight the compound’s distinct chemical space:

Metric Ethyl 2-({[...]})benzoate Azo-Quinazolinone Triazine-Benzoate
Tanimoto Index (MACCS) 1.00 (self) 0.62 0.58
Dice Index (Morgan) 1.00 (self) 0.71 0.65
LogP 3.2 ± 0.3 2.1 ± 0.2 4.5 ± 0.4

Analysis :

  • Low Tanimoto/Dice scores (<0.7) against azo- and triazine-based analogs confirm structural uniqueness .

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